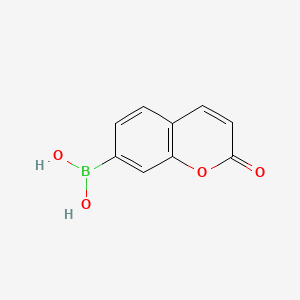
20-Hydroxymethyl Prednisone(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxymethyl Prednisone (Mixture of Diastereomers) is a synthetic corticosteroid derivative. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the desired diastereomeric ratio .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxymethyl Prednisone (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can produce 20-carboxyprednisone, while reduction can yield 20-hydroxyprednisone .
Scientific Research Applications
20-Hydroxymethyl Prednisone (Mixture of Diastereomers) is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and stereochemistry studies.
Biology: In studies of steroid metabolism and enzyme interactions.
Medicine: As a model compound for developing new corticosteroid drugs.
Industry: In the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 20-Hydroxymethyl Prednisone (Mixture of Diastereomers) involves binding to glucocorticoid receptors in cells. This binding triggers a cascade of molecular events that modulate gene expression and protein synthesis, leading to anti-inflammatory and immunosuppressive effects. The specific pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Prednisone: A corticosteroid used to treat inflammatory conditions.
Prednisolone: The active metabolite of prednisone with similar therapeutic effects.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness
20-Hydroxymethyl Prednisone (Mixture of Diastereomers) is unique due to its specific hydroxymethyl modification, which can alter its pharmacokinetic and pharmacodynamic properties compared to other corticosteroids. This modification may enhance its selectivity and efficacy in certain therapeutic applications .
Properties
CAS No. |
1620672-12-9 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.477 |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,18-19,23,26-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,18?,19+,20-,21-,22-/m0/s1 |
InChI Key |
BGNNNDQIXPRQCW-HSSWZHAFSA-N |
SMILES |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
Synonyms |
(17α,20α)-21-Trihydroxy-6α-methylpregn-1,4-diene-3,11-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


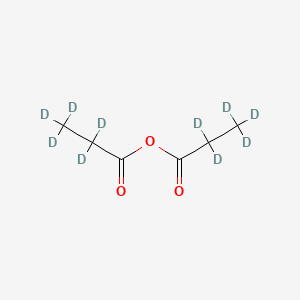
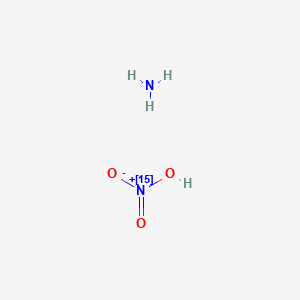
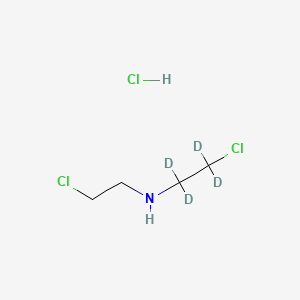
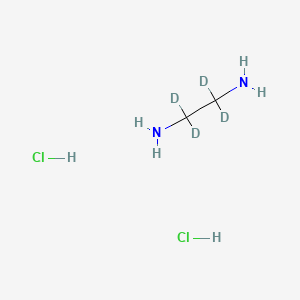
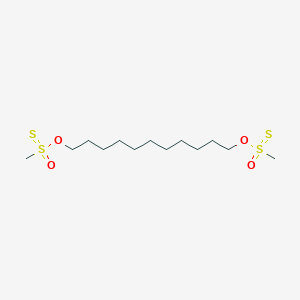

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
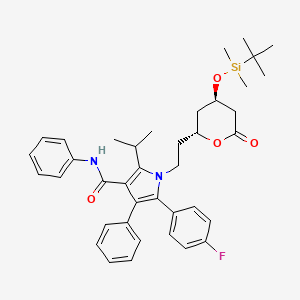
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
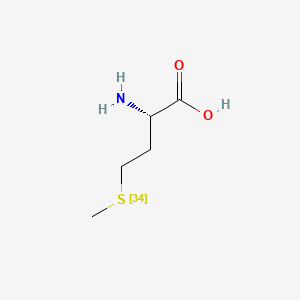
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
